Home > Products > Building Blocks P12091 > Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate
Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate - 1263284-48-5

Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate

Catalog Number: EVT-1472703
CAS Number: 1263284-48-5
Molecular Formula: C12H11NO4
Molecular Weight: 233.223
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-[(2-Hydroxy-phenylimino)-methyl]-6-methoxy-quinolin-2-ol and its Metal Complexes

Compound Description: This compound is a Schiff base derived from the condensation of 2-Hydroxy-6-methoxy-3-quinolinecarboxaldehyde and 2-aminophenol []. It readily forms metal complexes with various transition metals like Cu(II) and Cd(II) []. These complexes have been investigated for their antibacterial and antifungal activities [].

2-(4-Hydroxy-2-methoxyphenyl)-6-methoxybenzofuran-3-carboxylic Acid Methyl Ester

Compound Description: This compound, also known as Vignafuran 3, is a natural product synthesized from 4-bromoresorcinol [, ]. The key step in its synthesis involves a palladium-catalyzed carbonylative ring closure, leading to the formation of the benzofuran ring system [, ].

7-Ethoxy-3-hydroxy-6-methoxy-1-methyl-4-nitroisoquinoline (RWJ 19959,2)

Compound Description: RWJ 19959,2 is an isoquinoline derivative synthesized from 4-ethoxy-3-methoxyphenylacetic acid []. It was investigated for its pharmaceutical properties.

6-Methyl-7-iodo-4-(3-iodo-4-methylphenoxy)-quinoline-3-carboxylate

Compound Description: This compound is a 4-aryloxy-quinoline 3-ester unintentionally formed during the attempted synthesis of 6-methyl-7-iodo-4-oxo-quinoline-3-carboxylate []. Its formation highlights the impact of quinolone/hydroxyquinoline tautomerism on synthetic routes and potential pharmacological profiles [].

Overview

Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate is an organic compound belonging to the quinoline family, which is characterized by its diverse biological activities and applications in medicinal chemistry. This compound is notable for its potential therapeutic properties, including antimicrobial and anticancer activities. The molecular formula of methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate is C12H11NO4C_{12}H_{11}NO_4, which indicates the presence of a methoxy group, a hydroxy group, and a carboxylate group attached to the quinoline structure.

Source and Classification

Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate is classified as a derivative of quinoline, which is a bicyclic aromatic compound. Quinoline derivatives are extensively studied due to their pharmacological properties and are often used as building blocks in drug design. This compound can be sourced from various chemical databases, including PubChem and BenchChem, which provide detailed information on its properties and synthesis methods.

Synthesis Analysis

Methods

The synthesis of methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate typically involves several key steps:

  1. Condensation Reaction: The initial step often includes the condensation of 2-aminobenzophenone with ethyl acetoacetate or similar precursors.
  2. Cyclization: Following condensation, cyclization occurs to form the quinoline ring structure.
  3. Functional Group Modifications: The introduction of hydroxy and methoxy groups is achieved through various functional group transformations.

Technical Details

The synthetic routes may vary but generally involve controlled conditions to optimize yield and purity. Industrial production may utilize catalysts and continuous flow processes to enhance efficiency.

Molecular Structure Analysis

Structure

The molecular structure of methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate features a quinoline core with specific substitutions:

  • Quinoline Ring: A bicyclic aromatic structure that contributes to the compound's stability and reactivity.
  • Hydroxy Group: Positioned at the 3rd carbon, it enhances hydrogen bonding capabilities.
  • Methoxy Group: Located at the 6th carbon, it influences the electronic properties of the molecule.
  • Carboxylate Group: At the 4th position, it plays a critical role in biological interactions.

Data

The InChI Key for methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate is UGVQHOLUIMHXHF-UHFFFAOYSA-N, which can be used for database searches to retrieve additional information about this compound.

Chemical Reactions Analysis

Reactions

Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate can participate in various chemical reactions:

  1. Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
  2. Reduction: The carboxylic acid moiety can be reduced to an alcohol.
  3. Substitution Reactions: The methoxy group can undergo nucleophilic substitution to introduce other functional groups.

Technical Details

Common reagents for these reactions include potassium permanganate or lithium aluminum hydride for oxidation and reduction, respectively. Substitution reactions may utilize sodium hydride or potassium tert-butoxide under appropriate conditions.

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate involves interactions with biological targets:

  1. Hydrogen Bonding: The hydroxy and methoxy groups can form hydrogen bonds with macromolecules such as proteins and nucleic acids.
  2. DNA Intercalation: The planar structure of the quinoline core allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
  3. Enzyme Interaction: The compound may modulate enzyme activity through competitive inhibition or allosteric effects.
Physical and Chemical Properties Analysis

Physical Properties

Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate typically exhibits:

  • Appearance: It may appear as a crystalline solid or powder.
  • Melting Point: Specific melting point data should be referenced from experimental studies or chemical databases.

Chemical Properties

Key chemical properties include:

  • Solubility: Solubility in organic solvents like ethanol or dimethyl sulfoxide may be noted.
  • Stability: Stability under various pH conditions should be evaluated for practical applications.

Relevant data on these properties can be found in chemical literature or online databases.

Applications

Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate has several scientific applications:

  1. Medicinal Chemistry: It serves as a precursor for synthesizing more complex quinoline derivatives with potential therapeutic effects.
  2. Biological Research: Investigated for its antimicrobial and anticancer properties, contributing to drug development efforts.
  3. Industrial Uses: Employed in the formulation of dyes, pigments, and other industrial chemicals due to its unique structural characteristics.
Introduction to Quinoline Derivatives in Medicinal Chemistry

Structural Significance of Quinoline Scaffolds in Drug Design

The quinoline ring system—a benzene ring fused with pyridine—creates an electron-deficient heteroaromatic platform ideally suited for interacting with biological targets. This bicyclic structure offers multiple sites for strategic substitution, allowing medicinal chemists to fine-tune electronic properties, lipophilicity, and binding characteristics. Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate demonstrates this versatility through its pattern of electron-donating and electron-withdrawing groups positioned to influence molecular conformation and target engagement [3] [6].

Quinoline-based drugs achieve their biological effects primarily through targeted protein interactions. The planar aromatic system facilitates π-π stacking with phenylalanine, tyrosine, or histidine residues in enzyme binding pockets, while the nitrogen atom can form critical hydrogen bonds or coordinate with metal ions in catalytic sites. These interactions underpin the utility of quinoline derivatives across diverse therapeutic areas:

  • Anticancer Agents: The compound's structural analogs demonstrate potent inhibition of kinases (e.g., Lenvatinib) and kinesin spindle proteins (Eg5), disrupting essential signaling pathways in cancer cells [2] [6].
  • Central Nervous System (CNS) Therapeutics: Quinoline derivatives like kynurenic acid (KYNA) analogs modulate NMDA and α7nACh receptors, offering routes to address excitotoxicity in neurodegenerative disorders [3] [9].
  • Antimicrobials: Historical quinoline-based drugs (e.g., chloroquine) exploit the scaffold's ability to intercalate into DNA or disrupt heme polymerization [6].

Table 1: Clinically Approved Quinoline-Based Drugs Illustrating Scaffold Versatility

Drug NameCore StructureTarget/Therapeutic AreaKey Structural Features
Lenvatinib4-QuinolinamineKinase Inhibitor (Cancer)Chloro-substituent at C7
Kynurenic Acid (KYNA)4-HydroxyquinolineNMDA Receptor Antagonist (Neuro)Carboxylic acid at C4
Chloroquine4-AminoquinolineAntimalarialBasic side chain at C4
Methyl 3-OH-6-MeO-quin-4-COOMe3-Hydroxy-4-carbomethoxyExperimental (Multiple Targets)Methoxy (C6), ester (C4), OH (C3)

The spatial arrangement in Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate creates a hydrogen-bonding triad: the C3-hydroxyl can act as a hydrogen bond donor, the C4-carboxylate carbonyl serves as an acceptor, and the C6-methoxy group provides steric and electronic modulation. This configuration mimics endogenous signaling molecules like KYNA while offering enhanced metabolic stability through esterification [3] [8] [10]. Computational modeling reveals that the C3-OH and C4-carbonyl groups create a chelating pharmacophore capable of binding divalent metal ions, a feature exploited in neurodegenerative disease therapeutics targeting metal-induced protein aggregation [9].

Role of Functional Group Substitutions in Bioactivity: Methoxy, Hydroxy, and Carboxylate Moieties

The bioactivity of quinoline derivatives hinges critically on their substitution patterns. Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate incorporates three strategically positioned functional groups that collectively determine its physicochemical behavior and target specificity:

C3-Hydroxyl Group:

  • Serves as a hydrogen bond donor that enhances interactions with kinase ATP-binding pockets [6]
  • Increases water solubility through polarity while maintaining membrane permeability
  • Enables metal chelation, particularly with zinc and copper ions implicated in neurodegenerative pathologies [3] [9]
  • Influences tautomeric equilibrium, potentially existing as a 3-keto form in specific environments [10]

C6-Methoxy Group:

  • Provides electron-donating character that modulates the quinoline ring's electron density
  • Enhances lipophilicity (logP) for improved membrane permeation, particularly relevant for CNS-targeting compounds [3]
  • Sterically shields reactive positions, potentially reducing metabolic oxidation at adjacent sites
  • Positioned similarly to the chloro-substituent in clinical kinase inhibitors (e.g., Lenvatinib), suggesting bioisosteric potential [6]

C4-Methyl Ester:

  • Balances hydrophilicity and lipophilicity more effectively than the corresponding carboxylic acid
  • Acts as a prodrug moiety, potentially undergoing enzymatic hydrolysis to the active acid in vivo
  • Prevents ionization, enhancing blood-brain barrier penetration compared to carboxylate forms [3] [9]
  • Provides a synthetic handle for further derivatization via ester exchange or reduction

Table 2: Impact of Substituent Modifications on Quinoline Bioactivity

PositionFunctional GroupKey Property ModificationsBiological Consequences
3-OH↑ Hydrogen bonding capacity; ↑ Metal chelation; ↓ logP (vs -H)Enhanced target binding; Antioxidant properties; Altered pharmacokinetics
6-OCH₃↑ Electron donation; ↑ logP (vs -H); Steric bulkImproved membrane permeation; Metabolic stabilization; Target specificity modulation
4-COOCH₃↓ Polarity (vs -COOH); ↑ Hydrolytic lability (vs alkyl chain); Neutral charge at pH 7.4Enhanced BBB penetration; Prodrug activation potential; Tunable half-life

The synergy between these groups creates a multi-functional pharmacophore. For example, the C3-hydroxyl and C4-carbonyl form an intramolecular hydrogen bond that stabilizes a planar conformation conducive to intercalation or enzyme binding. The C6-methoxy group's electron-donating properties increase electron density at C5 and C7, reducing susceptibility to oxidative metabolism while potentially enhancing π-stacking interactions [3] [6]. This specific substitution pattern differentiates Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate from simpler quinoline carboxylates (e.g., Methyl quinoline-4-carboxylate, CAS 21233-61-4), which lack the hydroxyl and methoxy groups' electronic and steric influences [10].

Recent structure-activity relationship (SAR) studies on analogous compounds demonstrate that replacing the C6-methoxy with halogens (e.g., chlorine) can boost kinase inhibition but often at the cost of increased toxicity. Conversely, moving the methoxy group to C7 or C8 diminishes Eg5 inhibitory activity in thiophene-quinoline hybrids, highlighting the position-dependence of this substituent [6]. The methyl ester at C4 proves superior to ethyl or benzyl esters in balancing stability and hydrolysis kinetics, with computational models suggesting optimal steric fit within the Eg5 allosteric binding pocket [6].

Historical Development and Current Trends in Quinoline-Based Therapeutics

Quinoline therapeutics have evolved from natural product isolation to rational drug design over two centuries. The journey began with quinine (isolated in 1820), which established the antimalarial potential of the scaffold. Twentieth-century developments expanded into antibacterial (fluoroquinolones) and anticancer domains, leveraging advances in synthetic organic chemistry. Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate represents a contemporary approach where specific substitutions are engineered to optimize target engagement and drug-like properties [6] [9].

Modern Design Paradigms Incorporating Quinoline Derivatives:

  • Multi-Target Ligands: Contemporary quinoline hybrids (e.g., piperazine/piperidine conjugates) simultaneously address cholinesterase inhibition, β-amyloid aggregation, and oxidative stress in Alzheimer's disease models [9]. These designs enhance therapeutic efficacy while minimizing polypharmacy complications.
  • Prodrug Strategies: N-alkoxyquinoline prodrugs demonstrate chain-release mechanisms upon radiolytic reduction, enabling targeted drug liberation in hypoxic tumor microenvironments [7]. The methyl ester in Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate offers similar prodrug potential, convertible to the active acid through esterase action.
  • Computational Optimization: Structure-based drug design (SBDD) refines quinoline derivatives using crystallographic data and molecular dynamics simulations. For Eg5 inhibitors, pharmacophore models incorporating hydrogen bond acceptors (C4 carbonyl), hydrophobic regions (C6 methoxy), and metal chelation sites (C3 hydroxyl) have yielded compounds with IC₅₀ values below 0.3 μM [6].

Recent advances emphasize scaffold hybridization, exemplified by 2-((7-chloroquinolin-4-yl)amino)benzohydrazide derivatives that incorporate structural elements of Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate. Compound 6e (featuring a 3-methylthiophene ring) achieved remarkable Eg5 inhibition (IC₅₀ = 0.285 μM) and potent antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ = 2.488 μg/mL) [6]. These hybrids demonstrate how strategic incorporation of heterocyclic appendages can enhance potency while maintaining the core quinoline's beneficial properties.

Table 3: Evolution of Quinoline-Based Therapeutics Highlighting Current Trends

EraRepresentative AgentsDesign ApproachLimitations Addressed by Modern Derivatives
1820-1900Quinine, QuinidineNatural product isolationSpecificity, Toxicity, Synthetic accessibility
1930-1970Chloroquine, PrimaquineSide-chain optimizationResistance development; CNS penetration
1980-2000Ciprofloxacin, NorfloxacinFluorination/Core modificationSpectrum broadening; Pharmacokinetic optimization
2000-PresentMethyl 3-OH-6-MeO-quin-4-COOMe analogsRational multi-target designPolypharmacy reduction; BBB penetration; Resistance mitigation

Future directions focus on overcoming persistent challenges:

  • Blood-Brain Barrier Penetration: While the methyl ester enhances CNS access compared to carboxylic acids, advanced delivery systems (nanocarriers) or prodrugs (N-alkoxy derivatives) may further improve brain bioavailability [3] [7].
  • Metabolic Stability: Introducing deuterium at vulnerable positions or fluorination adjacent to metabolically labile groups could extend half-life without altering pharmacology [3].
  • Polypharmacology: Computational approaches now enable deliberate design of quinoline derivatives that engage multiple disease-relevant targets (e.g., cholinesterase and MAO-B inhibition in Alzheimer's models) [9].

The structural features of Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate—particularly its hydrogen-bonding capacity and balanced lipophilicity—position it as a valuable template for these next-generation therapeutics. Ongoing research explores its incorporation into bifunctional molecules targeting kinase pathways and metalloenzymes simultaneously, potentially yielding first-in-class agents for complex diseases like glioblastoma and Alzheimer's [3] [6] [9].

Properties

CAS Number

1263284-48-5

Product Name

Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate

IUPAC Name

methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate

Molecular Formula

C12H11NO4

Molecular Weight

233.223

InChI

InChI=1S/C12H11NO4/c1-16-7-3-4-9-8(5-7)11(12(15)17-2)10(14)6-13-9/h3-6,14H,1-2H3

InChI Key

UQZXENXVBAKDBY-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C(=CN=C2C=C1)O)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.